molecular formula C12H9ClN2O4 B12932131 2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid CAS No. 110284-77-0

2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid

Cat. No.: B12932131
CAS No.: 110284-77-0
M. Wt: 280.66 g/mol
InChI Key: QGFYBUNPJHPSCJ-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzoic acid moiety linked to a chlorinated and methoxylated pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 4-chloro-6-methoxypyrimidine with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoic acid
  • 4-Chloro-6-methoxypyrimidin-2-amine
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a chlorinated and methoxylated pyrimidine ring sets it apart from other similar compounds, potentially leading to unique applications and activities.

Properties

CAS No.

110284-77-0

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

2-(4-chloro-6-methoxypyrimidin-2-yl)oxybenzoic acid

InChI

InChI=1S/C12H9ClN2O4/c1-18-10-6-9(13)14-12(15-10)19-8-5-3-2-4-7(8)11(16)17/h2-6H,1H3,(H,16,17)

InChI Key

QGFYBUNPJHPSCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

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